Direct N-Cyclobutyl Attachment vs. Methylene-Spaced Analog: Structural Descriptor Comparison (XLogP, TPSA, Rotatable Bonds)
N-Cyclobutyl-N-methylcarbamoyl chloride (CAS 1383546-58-4) features a direct N–cyclobutyl bond (SMILES: CN(C1CCC1)C(=O)Cl) with a computed XLogP3-AA of 1.7, topological polar surface area of 20.3 Ų, and only 1 rotatable bond [1]. In contrast, the common analog N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (CAS 1534647-21-6) incorporates a methylene spacer between the cyclobutyl ring and the nitrogen, increasing the rotatable bond count and altering the spatial presentation of the cyclobutyl group in derived products [2]. The lower conformational flexibility (1 rotatable bond vs. ≥2 for the methylene-spaced analog) can confer greater rigidity in the final carbamate or urea target molecule, a feature often sought in drug design to reduce entropic penalties upon target binding.
| Evidence Dimension | Computed physicochemical descriptors (XLogP3-AA, TPSA, Rotatable Bond Count) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; TPSA = 20.3 Ų; Rotatable Bond Count = 1; Molecular Weight = 147.60 g/mol [1] |
| Comparator Or Baseline | N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (CAS 1534647-21-6): Molecular Weight = 161.63 g/mol, contains methylene spacer increasing rotatable bond count to ≥2 [2] |
| Quantified Difference | Molecular weight lower by 14.03 g/mol (absence of methylene spacer); rotatable bond count reduced by ≥1 unit |
| Conditions | Computed properties from PubChem (PubChem release 2025.04.14) and vendor specification sheets |
Why This Matters
Lower molecular weight and reduced conformational flexibility directly impact lead-like properties and can be decisive when selecting a carbamoyl chloride building block for fragment-based or structure-based drug design campaigns.
- [1] PubChem Compound Summary for CID 88541710, N-cyclobutyl-N-methylcarbamoyl chloride. Computed descriptors: XLogP3-AA, TPSA, Rotatable Bond Count. https://pubchem.ncbi.nlm.nih.gov/compound/88541710 (accessed 2026-04-28). View Source
- [2] Kuujia Product Page. N-(Cyclobutylmethyl)-N-methylcarbamoyl chloride (CAS 1534647-21-6). Molecular formula C₇H₁₂ClNO, MW 161.63. https://www.kuujia.com (accessed 2026-04-28). View Source
